NUCC-555

Activin antagonist FSHβ promoter LβT2 cell assay

NUCC-555 is the premier and only viable small-molecule tool for selectively probing the activin A/ALK4 signaling axis. Its unique structural features ensure high specificity, making inactive analogs and pan-inhibitors unsuitable substitutes. This compound is essential for reproducible, high-impact data in reproductive endocrinology, liver regeneration, and cachexia studies. Procure to guarantee experimental validity.

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
Cat. No. B13451218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUCC-555
Molecular FormulaC25H25N5O3
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2N=C1C3=CN=CC=C3)NC(=O)COC)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31)
InChIKeySIXRWSUKYNSLRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide (NUCC‑555) — Compound Class and Procurement Profile


N‑benzyl‑3‑ethyl‑6‑[(2‑methoxyacetyl)amino]‑2‑pyridin‑3‑ylbenzimidazole‑4‑carboxamide (CAS 1060469‑90‑0, also referred to as NUCC‑555) is a benzimidazole‑based small molecule that acts as a first‑in‑class antagonist of the activin A/activin receptor‑like kinase 4 (ALK4) signaling axis [1]. It was discovered through virtual high‑throughput screening and is the most advanced representative of a novel chemical series that disrupts the activin A:ActRII complex binding to ALK4 [1]. The compound possesses a 2‑pyridin‑3‑yl substituent and a 4‑carboxamide moiety that are essential for its selective recognition of the activin‑binding pocket [1].

Why Generic Substitution Fails for N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide (NUCC‑555)


Activin‑signaling modulation is exquisitely sensitive to subtle alterations in chemical structure. Within the benzimidazole‑carboxamide series evaluated in the same discovery campaign, close analogs such as NUCC‑475, NUCC‑478, NUCC‑527, NUCC‑553, NUCC‑558, NUCC‑559, and NUCC‑560 exhibited >100 µM IC50 values in the LβT2 luciferase assay, rendering them essentially inactive [1]. Even the second lead compound, NUCC‑474, displayed significant cytotoxicity in primary hepatocytes that precluded its advancement [2]. Furthermore, structurally unrelated ALK4 inhibitors (e.g., SB‑505124, A‑83‑01) are pan‑TGF‑β receptor kinase inhibitors that lack the activin‑specific antagonism profile of NUCC‑555 [3]. Substituting NUCC‑555 with any of these alternatives introduces either loss‑of‑potency or off‑target liability that invalidates experimental comparability.

Quantitative Evidence Guide: NUCC‑555 (N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide) vs. Comparators


Potency in Activin A‑Driven FSHβ Transcription (LβT2 Luciferase Assay)

NUCC‑555 inhibits activin A‑stimulated FSHβ promoter activation with an IC50 of 3.67 ± 1.80 µM in LβT2 gonadotrope cells [1]. In the same assay, the closest analog NUCC‑474 yields an IC50 of 4.42 ± 2.05 µM, while the endogenous protein antagonist follistatin (Fst288) exhibits an IC50 of 0.15 ± 0.03 nM [1]. NUCC‑555 is approximately 1.2‑fold more potent than NUCC‑474 in this cellular readout.

Activin antagonist FSHβ promoter LβT2 cell assay

Functional Reversal of Activin A‑Induced Apoptosis in HepG2 Cells

In a HepG2 hepatocellular apoptosis assay that models cancer cachexia, NUCC‑555 reversed activin A‑induced apoptosis with an IC50 of 12.1 ± 5.96 µM [1]. The second lead compound NUCC‑474 exhibited a substantially higher IC50 of 23.2 ± 8.49 µM, while the natural antagonist follistatin (Fst288) displayed an IC50 of 0.76 ± 0.53 nM [1]. NUCC‑555 is approximately 1.9‑fold more potent than NUCC‑474 in this functional assay.

Activin antagonist HepG2 apoptosis Cancer cachexia

Ex Vivo Inhibition of Ovarian Granulosa Cell Proliferation

In ex vivo mouse ovarian follicle cultures, 200 µM NUCC‑555 completely abolished activin A‑stimulated proliferation, as measured by BrdU incorporation [1]. At the identical 200 µM concentration, NUCC‑474 achieved only partial inhibition of activin A‑mediated proliferation [1]. The complete suppression observed with NUCC‑555 contrasts with the partial effect of NUCC‑474 under identical experimental conditions.

Activin antagonist Ovarian follicle Ex vivo organ culture

Selectivity Profile: Activin A vs. Myostatin (GDF8) Antagonism

In a Blitz competition binding assay, NUCC‑555 antagonized activin A with an IC50 of 5.37 ± 4.01 µM, whereas antagonism of myostatin (GDF8) required a nearly 9‑fold higher concentration (IC50 = 47.92 ± 34.02 µM) [1]. At 25 µM, NUCC‑555 completely blocked activin A/ActRIIA complex binding to ALK4 but showed no detectable inhibition of myostatin/ActRIIA complex binding under identical conditions [1].

Activin antagonist Myostatin Selectivity

In Vivo Suppression of Serum FSH in Ovariectomized Mice

In ovariectomized mice, a validated model of elevated pituitary FSH secretion, subcutaneous administration of NUCC‑555 (60 mg/kg every 12 h for four doses) produced a dose‑dependent decrease in serum FSH levels [1]. The endogenous protein antagonist follistatin (Fst288, 200 µg/kg every 12 h for three doses) served as a positive control and also reduced FSH [1]. NUCC‑555‑treated animals displayed normal behavior and no histological abnormalities on H&E staining [1].

Activin antagonist In vivo pharmacology FSH suppression

Cytotoxicity Profile in Primary Hepatocytes vs. NUCC‑474

In primary rat hepatocytes and Huh‑7 cells evaluated by MTT assay, NUCC‑474 exhibited significantly higher cytotoxicity than NUCC‑555, leading investigators to select NUCC‑555 exclusively for subsequent in vivo liver studies [1]. The reduced cytotoxicity of NUCC‑555 enabled its application in chronic liver disease models where long‑term dosing is required.

Activin antagonist Cytotoxicity Hepatocyte

Optimal Research Application Scenarios for N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide (NUCC‑555)


Activin‑Dependent FSH Regulation and Reproductive Endocrinology Studies

NUCC‑555 is the compound of choice for investigating activin‑mediated FSHβ promoter activation in LβT2 gonadotrope cells (IC50 = 3.67 µM) [1]. Its dose‑dependent in vivo FSH suppression in ovariectomized mice (60 mg/kg s.c.) validates its utility for reproductive endocrinology research where pharmacological modulation of the activin‑FSH axis is required [1].

Liver Regeneration and Chronic Liver Disease (CLD) Models

NUCC‑555 promotes liver regeneration following partial hepatectomy (1.9‑fold and 2.3‑fold increases in BrdU+ hepatocytes at 18 h and 24 h, respectively) and reduces collagen accumulation by 7.9‑fold in fibrosis models [2]. Its favorable hepatocyte cytotoxicity profile relative to NUCC‑474 makes it the preferred small‑molecule tool for liver‑focused activin antagonism [2].

Cancer Cachexia and Activin‑Induced Apoptosis Research

In HepG2 hepatocellular apoptosis assays modeling cancer cachexia, NUCC‑555 reverses activin A‑induced caspase‑3/7 activation with an IC50 of 12.1 µM, demonstrating 1.9‑fold greater potency than NUCC‑474 [1]. This functional assay validates its application in cachexia‑oriented studies where activin‑driven muscle wasting or hepatocyte apoptosis is being interrogated.

Selective Activin A Antagonism Without Myostatin Interference

NUCC‑555 exhibits 8.9‑fold selectivity for activin A (IC50 = 5.37 µM) over myostatin (IC50 = 47.92 µM) [1]. This selectivity profile is critical for experiments requiring activin‑specific pathway dissection in tissues where myostatin crosstalk (e.g., skeletal muscle) would otherwise confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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